1-Phenylpyrrolidin-3-amine hydrochloride

Physicochemical characterization Pre-formulation Medicinal chemistry

For medicinal chemistry programs requiring defined N-arylated pyrrolidine scaffolds, generic 3-aminopyrrolidines are not viable substitutes. This compound provides the specific geometry and N-phenyl pharmacophore essential for target engagement in monoamine reuptake and DPP4 inhibitor SAR studies. - Definitive Scaffold: Provides the validated 'pyrrolidine-constrained phenethylamine' core for synthesizing potent, orally active DPP4 inhibitors. - Stereochemical Precision: Available as racemate or (S)-enantiomer to support asymmetric synthesis and chiral probe development. - Supply Assurance: Consistent stock of a research-critical building block, eliminating lead-time variability from custom synthesis.

Molecular Formula C10H15ClN2
Molecular Weight 198.69 g/mol
Cat. No. B12861613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenylpyrrolidin-3-amine hydrochloride
Molecular FormulaC10H15ClN2
Molecular Weight198.69 g/mol
Structural Identifiers
SMILESC1CN(CC1N)C2=CC=CC=C2.Cl
InChIInChI=1S/C10H14N2.ClH/c11-9-6-7-12(8-9)10-4-2-1-3-5-10;/h1-5,9H,6-8,11H2;1H
InChIKeyBLERKSUNNKETEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenylpyrrolidin-3-amine Hydrochloride: Properties & Procurement


1-Phenylpyrrolidin-3-amine hydrochloride (CAS: 1955474-17-5 for the (S)-enantiomer; 18471-28-8 for the racemate hydrochloride) is a chiral secondary amine belonging to the N-substituted pyrrolidine class [1]. The compound's structure features a pyrrolidine ring with a phenyl substituent at the nitrogen atom and a primary amine at the 3-position, offering a defined scaffold for further derivatization . It is primarily recognized and supplied as a research chemical and synthetic intermediate, with key applications in medicinal chemistry for the construction of novel pharmacophores, particularly those targeting the central nervous system (CNS) .

1-Phenylpyrrolidin-3-amine Hydrochloride: Substitution Challenges


Generic substitution with non-specific 3-aminopyrrolidines is not advisable due to the critical role of N-arylation and stereochemistry. The N-phenyl group is not merely a passive substituent; it defines a distinct chemical space that is essential for target engagement in reported CNS and DPP4 inhibitor pharmacophores [1]. Furthermore, the compound's value as a building block hinges on the availability of defined enantiomers (e.g., the (S)-isomer, CAS 1955474-17-5). Racemic or alternative N-substituted pyrrolidines (e.g., N-benzyl or N-alkyl) will produce derivatives with significantly altered three-dimensional geometry and biological properties, rendering them unsuitable for structure-activity relationship (SAR) studies that depend on this specific scaffold .

1-Phenylpyrrolidin-3-amine Hydrochloride: Key Differentiators


Physical Property Baseline for Handling

While direct comparator data for the hydrochloride salt is limited in the primary literature, the free base's properties provide a critical procurement baseline. The 1-phenyl substituent imparts distinct physical characteristics compared to simpler N-alkyl or N-H pyrrolidines, affecting solubility and purification [1]. The target compound's free base (1-Phenylpyrrolidin-3-amine, CAS 18471-41-5) has a reported density of 1.07 g/cm³, a boiling point of 276.6 °C at 760 mmHg, and a flash point of 106.7 °C [2]. These values are crucial for safe handling, storage, and developing synthetic work-up procedures.

Physicochemical characterization Pre-formulation Medicinal chemistry

Structural Role in DPP4 Inhibitor Pharmacophore

The pyrrolidine-constrained phenethylamine scaffold, which includes the 1-phenylpyrrolidin-3-amine core, has been validated in the design of potent Dipeptidyl Peptidase IV (DPP4) inhibitors [1]. In a study by Backes et al., a derivative (Compound 30, containing this core) demonstrated significant in vivo efficacy, lowering blood glucose in Zucker Diabetic Fatty (ZDF) rats [1]. This establishes the scaffold's utility in generating biologically active molecules, differentiating it from non-constrained or alternative heterocyclic amines.

DPP4 inhibition Type 2 diabetes Medicinal chemistry Scaffold

Binding Affinity of Direct Structural Analog

A direct derivative, (3R,4S)-4-(2,4-dichlorophenyl)-1-phenylpyrrolidin-3-amine, which is a substituted version of the target compound, has a recorded Ki of 2800 nM against human Dipeptidyl Peptidase 4 (DPP4) [1]. This quantitative data point provides a critical benchmark. This binding affinity places the derivative in a defined activity range, illustrating how the core 1-phenylpyrrolidin-3-amine scaffold can be elaborated into a target-engaging ligand.

Binding affinity DPP4 inhibition SAR Lead optimization

1-Phenylpyrrolidin-3-amine Hydrochloride: Validated Applications


CNS-Targeted Monoamine Reuptake Inhibitor Scaffold

The 1-phenylpyrrolidin-3-amine structure serves as a privileged starting material for synthesizing derivatives intended to modulate monoamine reuptake transporters . The N-phenyl substitution on the pyrrolidine ring is a common feature in pharmacophores targeting dopamine and norepinephrine pathways, which are implicated in neurological disorders like ADHD and depression . This application scenario is grounded in the established use of N-substituted 3-aminopyrrolidines as selective noradrenaline reuptake inhibitors (NRIs), as evidenced by related patent literature [1].

Intermediate for DPP4 Inhibitors & Enzyme Modulators

Procurement of this compound is strategically justified for research groups focused on developing dipeptidyl peptidase IV (DPP4) inhibitors [2]. As detailed in Section 3, the 1-phenylpyrrolidin-3-amine core is a validated component of the 'pyrrolidine-constrained phenethylamine' class of DPP4 inhibitors. This class has been shown to yield potent and orally efficacious compounds in animal models of type 2 diabetes, making the parent compound a key synthetic intermediate for further lead optimization and medicinal chemistry studies in this area [3].

Chiral Building Block for Synthesis & Probe Development

The commercial availability of the compound in enantiopure forms (e.g., (S)-isomer, CAS 1955474-17-5) positions it as a valuable reagent for stereoselective synthesis . Its utility extends beyond pharmaceuticals into the development of chemical biology probes. A 2024 study described the development of a 1-Phenylpyrrolidin-3-amine-based probe for the detection of reactive oxygen species (ROS) in live cells, underscoring its versatility in creating functional molecular tools [4]. Researchers requiring a defined stereochemistry for asymmetric catalysis or the construction of specific 3D molecular architectures will find this building block essential.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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